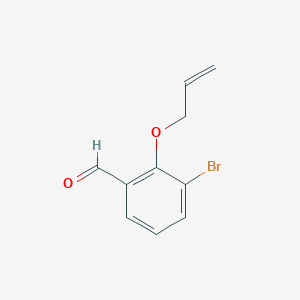

2-(Allyloxy)-3-bromobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Allyloxy)-3-bromobenzaldehyde is a chemical compound that contains an allyloxy group. This group is known as the allyl system, which is the simplest system that has conjugation, where electrons can be delocalized over three atoms .

Synthesis Analysis

The synthesis of this compound involves multiple steps. A study reported a multi-step synthesis of a similar compound, (E)-1-(2-(allyloxy)phenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (AECO), from an allyl system . Another study reported a four-step synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its allyl system. The allyl system is a conjugated system where electrons can be delocalized over three atoms . A study also discussed the bond-breaking/forming events along the intramolecular Diels–Alder (IMDA) reaction of a similar compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a study reported an enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates . Another study discussed the crossed [2+2]-photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones to bridged cyclobutanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. A study reported the NMR characterization of a similar compound, Allyl (2-allyloxy)benzoate .Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

2-(Allyloxy)-3-bromobenzaldehyde plays a critical role in the synthesis of complex organic compounds. For instance, it's used in the enantioselective synthesis of 3-Methyleneindan-1-ols through a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes. This synthesis process has been proven to produce high yields and enantioselectivity, making it a valuable method in organic chemistry (Calder & Sutherland, 2015).

Advancements in Bromovinyl Aldehyde Chemistry

Over the past decade, there has been significant progress in the field of bromovinyl aldehyde chemistry, specifically concerning the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes. These compounds are pivotal for constructing various biologically and medicinally relevant compounds, as well as materials under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, this compound is used in the facile palladium-catalyzed synthesis of various heterocyclic compounds. For instance, its reaction with arylhydrazines produces 1-aryl-1H-indazoles, a compound of interest in medicinal chemistry, in good yields (Cho et al., 2004).

Development of Synthetic Methodologies

The compound is also integral in the development of new synthetic methodologies. For example, a study demonstrates its use in the selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of various substituted 2-bromobenzaldehydes (Dubost et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h2-5,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUZGJWKOHRDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC=C1Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2362795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)

![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2362811.png)

![p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene](/img/structure/B2362814.png)